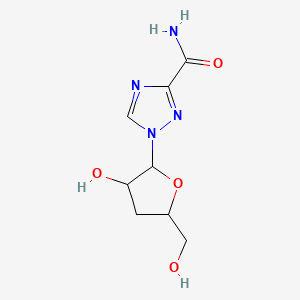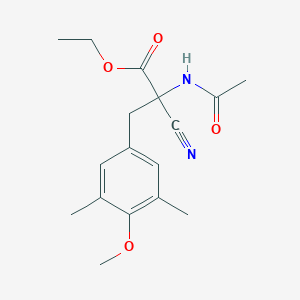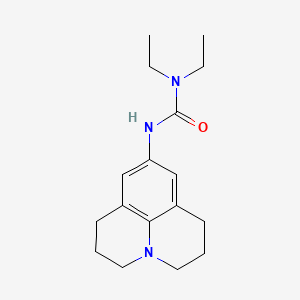
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: is a complex organic compound characterized by its unique structure, which includes a urea moiety and a tetrahydrobenzoquinolizine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- typically involves multiple steps:
Formation of the Tetrahydrobenzoquinolizine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydrobenzoquinolizine core.
Introduction of the Urea Moiety: The urea group is introduced by reacting the tetrahydrobenzoquinolizine intermediate with diethylamine and phosgene or a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-8-yl)-
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-10-yl)-
Uniqueness
Compared to similar compounds, Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- stands out due to its specific substitution pattern on the tetrahydrobenzoquinolizine ring. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.
特性
CAS番号 |
102433-22-7 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,1-diethylurea |
InChI |
InChI=1S/C17H25N3O/c1-3-19(4-2)17(21)18-15-11-13-7-5-9-20-10-6-8-14(12-15)16(13)20/h11-12H,3-10H2,1-2H3,(H,18,21) |
InChIキー |
AXEAYYRSPZVKHY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


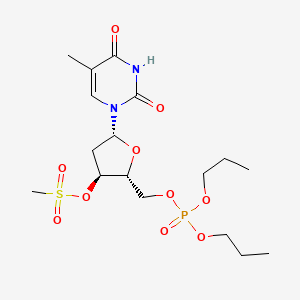
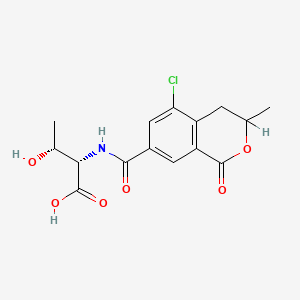




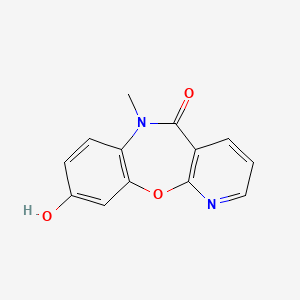
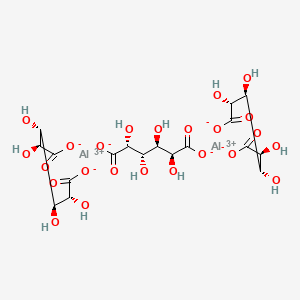
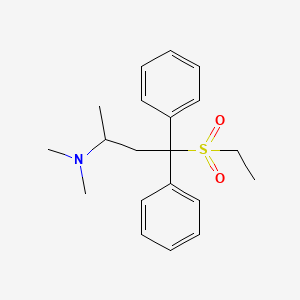
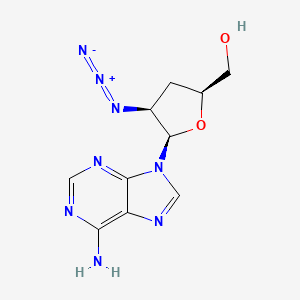
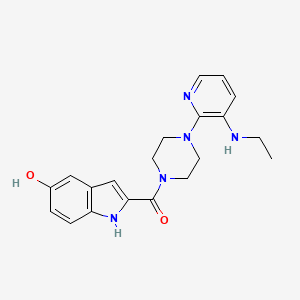
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
